![molecular formula C10H5BrF3N B6306431 6-Bromo-1-(trifluoromethyl)isoquinoline CAS No. 1256836-88-0](/img/structure/B6306431.png)
6-Bromo-1-(trifluoromethyl)isoquinoline
Overview
Description
6-Bromo-1-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . This compound is solid in physical form .
Molecular Structure Analysis
The linear formula of 6-Bromo-1-(trifluoromethyl)isoquinoline is C10H5BrF3N . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
6-Bromo-1-(trifluoromethyl)isoquinoline is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Isoquinolines
Fluorinated isoquinolines, including 6-Bromo-1-(trifluoromethyl)isoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . The synthesis of these compounds has been greatly developed during the last decade .
Biological Activities
Isoquinolines, including fluorinated isoquinolines, are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities . Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .
Use in Pharmaceuticals
A number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets . For example, papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .
Use in Organic Light-Emitting Diodes
Fluorinated isoquinolines have unique light-emitting properties, making them potentially useful in the development of organic light-emitting diodes .
Use in Supramolecular Chemistry
Fluorinated isoquinolines may have applications in supramolecular chemistry, a field that focuses on the intermolecular forces and the spatial organization of molecules .
Use in Catalysis
Fluorinated isoquinolines may also have potential applications in catalysis, a process that increases the rate of a chemical reaction by adding a substance known as a catalyst .
Safety and Hazards
The safety information for 6-Bromo-1-(trifluoromethyl)isoquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
6-bromo-1-(trifluoromethyl)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMLQGMPCVTDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)(F)F)C=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(trifluoromethyl)isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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